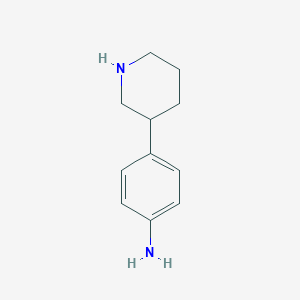

4-(Piperidin-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOFYDJUDASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647992 | |

| Record name | 4-(Piperidin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19733-56-3 | |

| Record name | 4-(3-Piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19733-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of PARP Inhibition: A Technical Guide to 4-(Piperidin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-3-yl)aniline, a key building block in modern medicinal chemistry, has garnered significant attention for its pivotal role in the synthesis of targeted cancer therapies. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical application as a precursor to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties and Supplier Information

This compound is a bifunctional molecule incorporating both a piperidine and an aniline moiety, making it a versatile scaffold for chemical elaboration.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19733-56-3 | |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [2][3] |

| Boiling Point (Predicted) | 331.9±35.0 °C | [4] |

| Density (Predicted) | 1.043±0.06 g/cm³ | [4] |

| Appearance | Typically a white crystalline solid | [2] |

A list of exemplary suppliers for research and development purposes is provided below.

| Supplier | Purity |

| AChemBlock | 97% |

| Benchchem | Research Grade |

| Smolecule | Research Grade |

| Ottokemi | 95% |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two prominent methods are detailed below, offering alternatives with and without the use of precious metal catalysts.

Method 1: Reduction via Quaternary Ammonium Salt Intermediate (Precious Metal-Free)

This method involves a two-step process starting from 3-(4-nitrophenyl)pyridine, avoiding the use of costly precious metal catalysts.[5][6]

Experimental Protocol:

Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt

-

To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.[6]

-

Heat the mixture to 65°C and add 13.3g (110 mmol) of 3-bromopropene.[6]

-

Maintain the reaction at 65°C for 2 hours.[6]

-

After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.[6]

-

Combine the filtrate and washings, and concentrate under reduced pressure.[6]

-

Recrystallize the crude product from petroleum ether and dry under vacuum to yield N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[6]

Step 2: Reduction to this compound

-

The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is mixed with zinc chloride.

-

Sodium borohydride is then added to facilitate the reduction of both the nitro group and the pyridine ring to yield this compound.[5][6]

Caption: Synthesis of this compound via a quaternary ammonium salt.

Method 2: Catalytic Hydrogenation

This alternative synthesis route utilizes a palladium on carbon (Pd/C) catalyst for the reduction step.[7]

Experimental Protocol:

Step 1: Formation of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium

-

Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent.

-

Add benzyl halide and heat the mixture to 40-80°C for 2-8 hours to obtain the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[7]

Step 2: Catalytic Hydrogenation

-

Dissolve 3.17g of the pyridinium salt in 20mL of acetic acid.[7]

-

Add 0.2g of 5% Pd/C catalyst.[7]

-

Purge the reaction vessel with nitrogen and then with hydrogen (5 times).[7]

-

Pressurize the vessel with hydrogen gas to 2 bar and slowly warm to 37°C.[7]

-

Maintain the reaction under these conditions for over 12 hours.[7]

-

After the reaction, filter to recover the catalyst.[7]

-

Evaporate the solvent from the filtrate under reduced pressure.[7]

-

Add 20mL of water to the residue and adjust the pH to 14 with sodium hydroxide solution.[7]

-

Extract the product with ethyl acetate (3 x 20mL).[7]

-

Combine the organic phases and concentrate under reduced pressure to obtain this compound as a faint yellow solid.[7]

Application in the Synthesis of Niraparib

This compound is a crucial intermediate in the multi-step synthesis of Niraparib, an orally active PARP inhibitor.[1] The synthesis involves the protection of the piperidine nitrogen, followed by coupling with an indazole derivative, and subsequent deprotection and amidation steps.

Caption: General workflow for the synthesis of Niraparib.

A detailed experimental protocol for the initial Boc protection step is provided below.

Experimental Protocol: Boc Protection of this compound

-

In a reactor, prepare a mixture of 2.0 g of this compound in 10 mL of methanol and 5 mL of water.[8]

-

Cool the mixture to 0-5°C.[8]

-

Slowly add 1.81 g of NaOH and 2.59 g of Boc anhydride to the reaction mixture with stirring.[8]

-

Stir the reaction mass at 5-10°C and then allow it to warm to 20°C.[8]

-

Monitor the reaction completion using HPLC/TLC.[8]

Biological Significance: The PARP Signaling Pathway

The therapeutic efficacy of Niraparib, derived from this compound, is rooted in its inhibition of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2.[9][10] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][11]

In healthy cells, PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[9] However, in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[11] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[9] The inability of HR-deficient cancer cells to repair these DSBs results in chromosomal instability and ultimately, cell death, a concept known as synthetic lethality.[11]

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.

Conclusion

This compound stands as a testament to the importance of versatile chemical intermediates in the development of life-saving therapeutics. Its efficient synthesis and central role in the construction of the PARP inhibitor Niraparib underscore its significance in the field of oncology. This guide has provided a comprehensive overview of its properties, synthesis, and the biological rationale for its use, offering a valuable resource for the scientific community dedicated to advancing cancer treatment.

References

- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 2. Buy this compound | 19733-56-3 [smolecule.com]

- 3. This compound 97% | CAS: 19733-56-3 | AChemBlock [achemblock.com]

- 4. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]

- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 6. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 9. portlandpress.com [portlandpress.com]

- 10. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Piperidin-3-yl)aniline: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 4-(Piperidin-3-yl)aniline. This compound is a critical intermediate in medicinal chemistry, most notably in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1]

Chemical Identity and Physicochemical Properties

This compound, a molecule incorporating both a piperidine and an aniline moiety, is a versatile building block in synthetic organic chemistry.[1] Its structure presents a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R)- and (S)-enantiomers. The (S)-enantiomer is specifically utilized in the synthesis of Niraparib to ensure stereospecific binding to the target enzyme.[1]

While extensive experimental spectroscopic data is not widely published in publicly accessible literature, the fundamental properties have been established. The information available is summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19733-56-3 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol [1] |

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N |

| InChI Key | COUOFYDJUDASPJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound Enantiomers

| Property | Predicted Value |

| Boiling Point | 331.9 ± 35.0 °C[2][3] |

| Density | 1.043 ± 0.06 g/cm³[2] |

Note: The values presented are computationally predicted for the individual enantiomers and may differ from experimental values of the racemic mixture.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions.

-

Aromatic Region (approx. δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this downfield region. Due to the substitution pattern, they would likely present as two sets of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

Aliphatic Region (approx. δ 1.5-3.5 ppm): The protons on the piperidine ring would appear in this more upfield region. The spectrum would be complex due to overlapping signals and diastereotopic protons. The methine proton at the C3 position (adjacent to the aniline ring) would likely appear as a multiplet. Protons on the nitrogen-bearing carbon (C2 and C6) would be expected further downfield in this region compared to the protons at C4 and C5.

-

Amine Protons (NH and NH₂): The signals for the primary aniline amine (NH₂) and the secondary piperidine amine (NH) would be broad and their chemical shifts would be highly dependent on solvent and concentration. They are typically observed in a wide range from δ 2.0-5.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework.

-

Aromatic Carbons (approx. δ 110-150 ppm): Four signals are expected for the aniline ring carbons. The carbon atom attached to the amino group (C4) and the carbon atom attached to the piperidine ring (C1) would be the most deshielded and shielded, respectively, within this group.

-

Aliphatic Carbons (approx. δ 25-55 ppm): Five signals are expected for the piperidine ring carbons. The C3 carbon, being attached to the aromatic ring, would appear around δ 40-50 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be expected around δ 45-55 ppm, while the remaining carbons (C4 and C5) would be more upfield.

-

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 177.27. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS would likely involve cleavage of the C-C bond between the two rings and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

N-H Stretching: A pair of sharp to medium bands around 3350-3450 cm⁻¹ would indicate the primary aniline amine (-NH₂). A single, broader band around 3300-3350 cm⁻¹ would correspond to the secondary amine (-NH) in the piperidine ring.

-

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹.

-

N-H Bending: Aniline N-H scissoring vibrations typically appear in the 1590-1650 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, often starting from 3-(4-nitrophenyl)pyridine. A common and effective method avoids the use of precious metal catalysts and involves a two-step process: quaternization followed by a simultaneous reduction of the nitro group and the pyridine ring.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is based on methodologies described in the patent literature.

Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium salt

-

To a reaction vessel containing acetonitrile (100 ml), add 3-(4-nitrophenyl)pyridine (20 g, 100 mmol) and zinc powder (1.3 g, 20 mmol).

-

Heat the mixture to 65 °C.

-

Add 3-bromopropene (13.3 g, 110 mmol) to the reaction mixture.

-

Maintain the reaction at 65 °C for 2 hours, monitoring for completion by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and filter to remove insoluble materials.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from petroleum ether and dry under vacuum to yield N-allyl-3-(4-nitrophenyl)pyridinium salt.

Step 2: Reduction to this compound

-

Prepare a solution of the N-allyl-3-(4-nitrophenyl)pyridinium salt (e.g., 10 g) in a suitable solvent such as methanol or ethanol.

-

Add zinc chloride to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise, controlling the temperature to maintain it below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

References

A Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Piperidin-3-yl)aniline, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data and general methodologies based on established principles of spectroscopic analysis for similar chemical structures.

Data Presentation

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 6.6 - 6.8 | d | 2H | Ar-H (meta to -NH₂) |

| ~ 3.4 - 3.6 | br s | 2H | -NH₂ |

| ~ 3.0 - 3.2 | m | 1H | Piperidine C3-H |

| ~ 2.8 - 3.0 | m | 2H | Piperidine C2-H, C6-H (axial) |

| ~ 2.5 - 2.7 | m | 2H | Piperidine C2-H, C6-H (equatorial) |

| ~ 1.8 - 2.0 | m | 1H | -NH (Piperidine) |

| ~ 1.6 - 1.8 | m | 2H | Piperidine C4-H, C5-H (axial) |

| ~ 1.4 - 1.6 | m | 2H | Piperidine C4-H, C5-H (equatorial) |

Note: Predicted shifts are based on typical values for aromatic amines and substituted piperidines. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 148 | Ar-C (-NH₂) |

| ~ 130 - 135 | Ar-C (C-Piperidinyl) |

| ~ 128 - 130 | Ar-CH (ortho to -NH₂) |

| ~ 114 - 116 | Ar-CH (meta to -NH₂) |

| ~ 45 - 50 | Piperidine C2, C6 |

| ~ 40 - 45 | Piperidine C3 |

| ~ 30 - 35 | Piperidine C5 |

| ~ 25 - 30 | Piperidine C4 |

Note: These are predicted values. A predicted spectrum for a similar compound shows peaks around these regions[1].

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3300 - 3100 | Weak-Medium | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1340 - 1250 | Strong | C-N stretch (aromatic amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

Note: The presence of both primary and secondary amine functionalities will result in a complex N-H stretching region.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 176.13 | [M]⁺ (Molecular Ion) |

| 177.14 | [M+H]⁺ (Protonated Molecule) |

Note: The molecular weight of this compound (C₁₁H₁₆N₂) is 176.26 g/mol [2][3][4][5]. High-resolution mass spectrometry would provide a more precise mass measurement.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR[6].

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial[6][7].

-

Ensure complete dissolution by gentle vortexing or sonication[6].

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm[6][7].

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹H NMR of amines, the addition of a few drops of D₂O can be used to identify the N-H protons, as they will exchange with deuterium and their signals will disappear[8].

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone[9][10].

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl)[9][10].

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[9][10].

-

Ensure the film is of appropriate thickness to avoid overly intense or weak absorption bands[9].

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

The objective is to remove interfering substances and generate a clean solution with a high concentration of the analyte[11].

-

-

Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS)[11].

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules like amines, which will likely produce the protonated molecule [M+H]⁺[12][13]. Electron ionization (EI) is a harder ionization technique that may lead to more fragmentation, providing structural information[12].

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z)[14].

-

The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement[12][13].

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. (S)-4-(piperidin-3-yl)aniline CAS#: 1196713-21-9 [m.chemicalbook.com]

- 3. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 4. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]

- 5. achemblock.com [achemblock.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. zefsci.com [zefsci.com]

Navigating the Physicochemical Landscape of 4-(Piperidin-3-yl)aniline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-3-yl)aniline stands as a pivotal structural motif in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[1][2] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic chemistry, formulation development, and ultimately, its performance as a drug substance or intermediate. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its behavior, presents illustrative data for compounds of similar structure, and details standardized experimental protocols for the rigorous determination of these key parameters.

Chemical and Physical Properties

This compound (CAS No: 19733-56-3) is an organic compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1] It features a piperidine ring linked at the 3-position to an aniline moiety. This unique combination of a saturated heterocycle and an aromatic amine confers a distinct set of properties that influence its solubility and stability. The presence of two basic nitrogen atoms makes its solubility highly dependent on pH.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| CAS Number | 19733-56-3 | [1] |

| Appearance | Typically a white crystalline solid | [1] |

| Boiling Point (Predicted) | 331.9±35.0 °C | [3] |

| Density (Predicted) | 1.043±0.06 g/cm³ | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Low aqueous solubility can lead to poor bioavailability and present significant challenges during formulation.

The structure of this compound, containing both a polar aniline group and a piperidine ring capable of hydrogen bonding, suggests moderate solubility in polar solvents.[4][5] However, the aniline moiety also introduces hydrophobic character. As a basic compound, its aqueous solubility is expected to be significantly higher at acidic pH due to the formation of soluble ammonium salts.[6] Conversion to a salt form, such as the dihydrochloride, is a common strategy to enhance aqueous solubility for in vivo applications.[2]

Illustrative Quantitative Solubility Data

While specific experimental solubility data for this compound is scarce in the public domain, the following table provides an illustrative summary of expected solubility in various media, based on the behavior of similar small molecules in drug discovery.

| Solvent/Medium | Type | Expected Solubility (µg/mL) | Temperature (°C) | Method |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 50 - 200 | 25 | Thermodynamic |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | > 1000 | 25 | Thermodynamic |

| Water | Aqueous | 100 - 500 | 25 | Thermodynamic |

| Methanol | Polar Protic | > 5000 | 25 | Kinetic |

| Ethanol | Polar Protic | > 3000 | 25 | Kinetic |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20000 | 25 | Kinetic |

| Acetonitrile | Polar Aprotic | 1000 - 5000 | 25 | Kinetic |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The two primary methods employed are kinetic and thermodynamic solubility assays.

Kinetic solubility is often used in early drug discovery for high-throughput screening.[7][8] It measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO).[9][10][11]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in duplicate in a 96-well microplate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[10]

-

Separation of Undissolved Solid: Centrifuge the plate at high speed or filter the contents to separate any precipitate.[7][10]

-

Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7][10]

Thermodynamic, or equilibrium, solubility represents the true solubility of the most stable crystalline form of a compound at equilibrium and is crucial for later-stage development.[12]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the suspension to settle, and then filter the solution through a 0.45 µm filter to remove all undissolved solids.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Stability Profile

Understanding the chemical stability of this compound is essential for defining its storage conditions, shelf-life, and identifying potential degradation products.[13] Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16] These studies expose the compound to conditions more severe than accelerated stability testing.[14][15]

Illustrative Forced Degradation Profile:

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Potential for degradation of the aniline moiety. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Likely to be relatively stable. |

| Oxidation | 3% H₂O₂, RT, 24h | The aniline and piperidine nitrogens are susceptible to oxidation, potentially forming N-oxides.[1][2] |

| Thermal Degradation | 80°C, 72h | Expected to be stable. |

| Photostability | ICH Q1B conditions | The aniline ring may be susceptible to photolytic degradation. |

Experimental Protocol for Forced Degradation Studies

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water for control). For thermal and photostability, the solid compound is used.

-

Stress Application:

-

Hydrolytic: Incubate the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.

-

Thermal: Place the solid sample in a controlled temperature oven (e.g., 80°C) for 72 hours.

-

Photolytic: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: After the exposure period, analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Conclusion

This compound is a compound of significant interest in pharmaceutical development. A thorough understanding of its solubility and stability is crucial for its effective utilization. This guide provides a framework for assessing these critical physicochemical properties. While specific quantitative data remains limited, the provided protocols, based on established industry standards and regulatory guidelines, offer a robust approach for researchers to generate the necessary data to support their drug discovery and development programs. The illustrative data and workflows serve as a practical starting point for the comprehensive characterization of this important synthetic intermediate.

References

- 1. Buy this compound | 19733-56-3 [smolecule.com]

- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. evotec.com [evotec.com]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

(R)- and (S)-enantiomers of 4-(Piperidin-3-yl)aniline

An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 4-(Piperidin-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomers of this compound are critical chiral building blocks in modern medicinal chemistry. The presence of a chiral center at the 3-position of the piperidine ring results in (R)- and (S)-enantiomers, whose stereochemistry can profoundly influence the pharmacological profile of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of these enantiomers, with a particular focus on the role of (S)-4-(piperidin-3-yl)aniline as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Detailed experimental protocols for synthesis and chiral separation are provided, alongside a mechanistic exploration of the PARP inhibition pathway.

Introduction

This compound is a versatile bifunctional molecule incorporating both a piperidine and an aniline moiety. These structural features are common pharmacophores in a wide array of biologically active compounds.[1] The significance of this compound in drug development has been highlighted by its use in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and prostate cancer.[1][2]

The synthesis of Niraparib specifically requires the enantiomerically pure (S)-enantiomer, underscoring the critical importance of stereochemistry for its therapeutic activity.[1] This stereospecificity necessitates robust methods for both the enantioselective synthesis and the chiral resolution of this compound. This document serves as a technical resource, consolidating key data and methodologies relevant to these enantiomers.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: direct enantioselective synthesis or resolution of a racemic mixture.

Racemic and Enantioselective Synthesis

Several synthetic routes have been developed. A notable method for racemic synthesis avoids the use of expensive precious metal catalysts. This process involves the reaction of 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to generate an N-allyl quaternary ammonium salt. This intermediate then undergoes a simultaneous reduction of both the nitro group and the pyridine ring using sodium borohydride, yielding the racemic product.[3]

For enantioselective synthesis, biocatalysis has emerged as a powerful tool. Novel imine reductases (IREDs) have been utilized to develop a synthesis of the (S)-enantiomer, which is a key building block for Niraparib. This biocatalytic route is reported to be shorter and more efficient than previous manufacturing processes.[4] Other asymmetric strategies include the use of chiral auxiliaries and transaminase-mediated dynamic kinetic resolutions.[5][6]

Chiral Resolution

The most common method for separating the (R)- and (S)-enantiomers is chiral high-performance liquid chromatography (HPLC).[1] While a direct method for this compound is not extensively published, protocols for the closely related precursor, piperidin-3-amine, provide a robust template. This involves a pre-column derivatization step to introduce a chromophore, making the enantiomers detectable by UV. A common derivatizing agent is p-toluenesulfonyl chloride (PTSC).[7][8] The derivatized diastereomers can then be separated on a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column.[7]

The overall workflow from synthesis to the application of the pure (S)-enantiomer is depicted below.

Caption: General workflow from racemic synthesis to the final active pharmaceutical ingredient (API).

Physicochemical and Pharmacological Data

The primary application driving the study of these enantiomers is the synthesis of Niraparib. The pharmacological activity of Niraparib, derived from the (S)-enantiomer, provides the most critical quantitative data. The (R)-enantiomer is considered an impurity in this context.

| Parameter | (S)-Enantiomer Derivative (Niraparib) | (R)-Enantiomer Derivative | Reference |

| Target | PARP-1 / PARP-2 | Not typically used/investigated | [9] |

| IC₅₀ (PARP-1) | 3.8 nM | Data not available | [9] |

| IC₅₀ (PARP-2) | 2.1 nM | Data not available | [9] |

| Application | Approved PARP inhibitor (Niraparib) | Considered a chiral impurity | [1][5] |

| Enantiomeric Excess (ee) | >99.5% required for clinical use | <0.5% | [5] |

Mechanism of Action: PARP Inhibition

The therapeutic effect of Niraparib is achieved through the inhibition of PARP enzymes, primarily PARP-1 and PARP-2. These enzymes are central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[10][11]

-

DNA Damage and PARP Activation : When SSBs occur, PARP-1 binds to the damaged DNA.[12]

-

PARylation : Upon binding, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This modification serves as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA Ligase III).[13]

-

PARP Inhibition : Niraparib competes with the natural substrate (NAD+) of the PARP enzyme, inhibiting its catalytic activity. This prevents the PARylation process and the subsequent recruitment of the repair machinery.[14]

-

Synthetic Lethality : The inhibition of SSB repair leads to their accumulation. When the cell enters S-phase, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating more severe DNA double-strand breaks (DSBs).[15] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, many cancer cells have mutations in HR pathway genes (e.g., BRCA1/2). In these HR-deficient cells, the DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept, where a deficiency in two pathways simultaneously is lethal but a deficiency in either one alone is not, is known as "synthetic lethality".[15][16]

Caption: The PARP inhibition signaling pathway leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol: Racemic Synthesis of this compound

This protocol is adapted from patent literature and represents a method that avoids precious metal catalysts.[3]

Step 1: Quaternary Ammonium Salt Formation

-

To a reaction vessel, add 3-(4-nitrophenyl)pyridine (1.0 eq), zinc powder (0.1-0.3 eq), and acetonitrile (5 mL per gram of starting material).

-

Heat the mixture to 55-60°C with stirring.

-

Add 3-bromopropene (1.1-1.2 eq) dropwise to the mixture.

-

Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove solids. Wash the filter cake with acetonitrile.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium salt.

Step 2: Reductive Cyclization

-

Dissolve the N-allyl-3-(4-nitrophenyl)pyridinium salt (1.0 eq) and zinc chloride (1.5 eq) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (5.0-6.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water, followed by acidification with HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

Basify the aqueous layer with NaOH to pH > 12 and extract the product with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic this compound.

Protocol: Chiral HPLC Separation of Enantiomers

This protocol is a representative method adapted from the established separation of piperidin-3-amine enantiomers.[7][8]

Step 1: Pre-column Derivatization

-

Dissolve a sample of racemic this compound (approx. 10 mg) in a mixture of dichloromethane (2 mL) and aqueous sodium bicarbonate solution (1 M, 2 mL).

-

Add a solution of p-toluenesulfonyl chloride (PTSC) (1.1 eq) in dichloromethane (1 mL) dropwise while stirring vigorously at room temperature.

-

Stir the biphasic mixture for 1-2 hours.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting residue contains the tosyl-derivatized diastereomers.

-

Dissolve the residue in the mobile phase for HPLC analysis.

Step 2: HPLC Conditions

-

Instrument : Standard HPLC system with UV detector.

-

Column : Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

-

Mobile Phase : A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA) as a basic additive. The exact ratio may require optimization.

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Column Temperature : 25°C.

-

Detection : UV at 228 nm.

-

Injection Volume : 10 µL.

-

Expected Outcome : Baseline separation of the two peaks corresponding to the derivatized (R)- and (S)-enantiomers. The resolution should be greater than 2.0 for accurate quantification.

Conclusion

The (R)- and (S)-enantiomers of this compound represent a classic example of how stereochemistry is paramount in modern drug design and development. The exclusive use of the (S)-enantiomer in the synthesis of the blockbuster PARP inhibitor Niraparib has driven the development of sophisticated enantioselective synthesis and chiral resolution techniques. The mechanism of action, rooted in the concept of synthetic lethality, provides a powerful strategy for targeting cancers with specific DNA repair deficiencies. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with these valuable chiral intermediates, facilitating further innovation in the field of targeted cancer therapy.

References

- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]

- 11. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 4-(Piperidin-3-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-3-yl)aniline scaffold is a versatile and privileged structure in modern medicinal chemistry. Its unique combination of a basic piperidine ring and a nucleophilic aniline moiety provides a foundation for the development of potent and selective therapeutic agents across multiple disease areas. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Core Biological Activities and Targets

Derivatives of this compound have demonstrated significant activity against several key biological targets, primarily in the fields of oncology and immunology. The most prominent activities are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase delta (PI3Kδ).

PARP Inhibition: A Cornerstone in Cancer Therapy

The most notable application of the this compound core is as a key structural component of Niraparib, a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2]

Mechanism of Action: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[4] The inability to repair these DSBs through homologous recombination leads to cell death, a concept known as synthetic lethality.

Furthermore, the efficacy of PARP inhibitors like Niraparib is enhanced by a "trapping" mechanism. The inhibitor binds to the PARP enzyme on the DNA, preventing its release and forming a cytotoxic PARP-DNA complex.[4][5] This trapping is often more potent at killing cancer cells than the simple inhibition of PARP's catalytic activity.[4] The (S)-enantiomer of this compound is crucial for the potent activity of Niraparib, highlighting the stereospecificity of the enzyme's binding pocket.[1]

Signaling Pathway: PARP-Mediated DNA Repair

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of its inhibition.

References

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Piperidin-3-yl)aniline: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. Among these, 4-(Piperidin-3-yl)aniline has emerged as a particularly valuable and versatile building block. Its structure, which uniquely combines a flexible, saturated piperidine ring with a reactive aniline moiety, provides a rich platform for synthetic elaboration and the development of novel therapeutic agents. This guide delves into the physicochemical properties, synthesis, and diverse applications of this compound, highlighting its critical role in the creation of targeted therapies, most notably as a key intermediate in the synthesis of the PARP inhibitor, Niraparib.

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule whose properties are fundamental to its function as a synthetic intermediate. The presence of a stereocenter at the C3 position of the piperidine ring is of paramount importance, as the biological activity of its derivatives is often highly dependent on the specific stereoisomer used.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19733-56-3 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol [1] |

| Appearance | White crystalline solid |

| Chirality | Exists as (R)- and (S)-enantiomers |

The profound impact of stereochemistry is exemplified by its most prominent application in the synthesis of Niraparib. For this potent PARP inhibitor, the (S)-enantiomer, (S)-4-(piperidin-3-yl)aniline, is specifically required.[1] This stereospecificity underscores how one enantiomer fits more effectively into the binding site of the target enzyme, leading to a significantly different pharmacological profile compared to its mirror image.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common industrial method involves the catalytic hydrogenation of a nitro-substituted precursor, which efficiently reduces both the nitro group and the aromatic pyridine ring.

Below is a representative experimental protocol for the synthesis of racemic this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound from 3-(4-nitrophenyl)piperidine.

Materials:

-

3-(4-nitrophenyl)piperidine (Compound 19)

-

Methanol (MeOH)

-

Palladium on Carbon (Pd/C, 50% wet)

-

Hydrogenator apparatus

-

Filtration apparatus

Procedure:

-

A solution of 3-(4-nitrophenyl)piperidine (1.0 g) is prepared in methanol (20-40 mL) within a hydrogenator vessel.[2]

-

To this solution, 50% wet Pd/C (100-200 mg) is added as the catalyst.[2]

-

The vessel is sealed and purged with hydrogen gas. The reaction is then allowed to proceed under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by techniques such as TLC or HPLC).

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The resulting filtrate, containing the product, is concentrated under reduced pressure to yield this compound.[2]

References

An In-depth Technical Guide to 4-(Piperidin-3-yl)aniline: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-3-yl)aniline is a key chemical intermediate, most notably recognized for its role in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Its unique structure, featuring a piperidine ring attached to an aniline moiety, makes it a valuable building block in medicinal chemistry for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis methodologies, and the biological context of this compound, with a focus on its relevance in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [3] |

| Molecular Weight | 176.26 g/mol | [3] |

| CAS Number | 19733-56-3 | [4] |

| Appearance | White crystalline solid | [3] |

| Boiling Point (Predicted) | 331.9 ± 35.0 °C | [5] |

| Density (Predicted) | 1.043 ± 0.06 g/cm³ | [6] |

| Melting Point | Not experimentally determined in searched literature. | |

| Solubility | Soluble in various organic solvents. Specific quantitative data not readily available. |

Spectral Data:

Detailed experimental spectral data for this compound is not consistently reported. However, based on its structure, the following characteristic peaks would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the aniline ring, the methine proton at the 3-position of the piperidine ring, and the methylene protons of the piperidine ring.

-

¹³C NMR: Resonances for the aromatic carbons, the methine carbon at the 3-position, and the methylene carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine and the secondary amine in the piperidine ring, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

The synthesis of this compound is a critical process for the manufacturing of Niraparib and other derivatives. Several synthetic routes have been described, primarily in the patent literature. Below is a detailed methodology based on a common synthetic pathway starting from 3-(4-nitrophenyl)pyridine.

Synthesis of this compound from 3-(4-Nitrophenyl)pyridine

This synthesis typically involves a two-step process: formation of a quaternary ammonium salt followed by a reduction reaction.

Step 1: Salification to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt [1][7]

-

Reaction Setup: To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.[1]

-

Addition of Alkylating Agent: While stirring, add 13.3g (110 mmol) of 3-bromopropene at 65°C.[1]

-

Reaction: Maintain the reaction mixture at 65°C for 2 hours.[1]

-

Work-up: After the reaction is complete, filter the mixture. Wash the filter cake three times with acetonitrile. Combine the filtrate and the washings and concentrate under vacuum.[1]

-

Purification: Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt.[1]

Step 2: Reduction to this compound [7]

-

Reaction Setup: In a suitable reaction vessel, mix the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt with zinc chloride.[7]

-

Reduction: Add sodium borohydride to the mixture to initiate the reduction of both the nitro group and the pyridine ring.[7]

-

Work-up and Purification: Details for the work-up and purification of the final product are not extensively detailed in the provided search results but would typically involve extraction and chromatographic techniques to isolate pure this compound.

Biological Significance and Signaling Pathways

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.[2] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8][9]

PARP Inhibition Signaling Pathway

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited by drugs like Niraparib, SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[10] In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death (apoptosis). This concept is known as synthetic lethality.[8]

Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.

Experimental Workflows

The synthesis and characterization of this compound follow a standard workflow in organic chemistry. This involves reaction setup, monitoring, work-up, purification, and structural confirmation.

Caption: A typical workflow for organic synthesis and characterization.[11][12]

Safety and Handling

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key building block for the anticancer drug Niraparib. While a general understanding of its properties and synthesis exists, a comprehensive experimental dataset for its physical and chemical characteristics is still emerging. The methodologies and biological context provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research to fully characterize its properties and optimize its synthesis will be invaluable for its application in the development of novel therapeutics.

References

- 1. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. Buy this compound | 19733-56-3 [smolecule.com]

- 4. achemblock.com [achemblock.com]

- 5. (S)-4-(piperidin-3-yl)aniline CAS#: 1196713-21-9 [m.chemicalbook.com]

- 6. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]

- 7. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. biotage.com [biotage.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. geneseo.edu [geneseo.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Piperidin-3-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-3-yl)aniline is a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, incorporating both a piperidine and an aniline moiety, makes it a versatile building block in medicinal chemistry.[1][2] Notably, it is a key precursor in the large-scale synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in targeted cancer therapy.[1][2][3] PARP inhibitors function by impeding DNA repair mechanisms in cancer cells, which can lead to cell death, particularly in tumors with existing DNA repair defects such as BRCA mutations.[2] The piperidine and aniline components also serve as scaffolds for developing other bioactive molecules with potential antipsychotic, antifungal, and analgesic properties.[2]

This document outlines detailed protocols for the chemical synthesis of this compound, presenting various methodologies to accommodate different laboratory settings and research needs.

Synthesis Protocols

Several synthetic routes for this compound have been developed, with a focus on cost-effectiveness, yield, and scalability. Below are detailed experimental protocols for two prominent methods.

Method 1: Two-Step Synthesis via Quaternary Ammonium Salt Intermediate

This method avoids the use of precious metal catalysts, making it a cost-effective option for large-scale production.[4][5] The synthesis proceeds in two main steps: a salification reaction to form a quaternary ammonium salt, followed by a reduction reaction.[4][5]

Experimental Protocol

Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt

-

To a reaction vessel containing 100 mL of acetonitrile, add 20g (100mmol) of 3-(4-nitrophenyl)pyridine and 0.65g (10mmol) of zinc powder.[4]

-

Heat the mixture to 60°C and add 14.5g (120mmol) of 3-bromopropene.[4]

-

Maintain the reaction at 60°C for 2 hours.[4]

-

After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.[4]

-

Combine the filtrate and the acetonitrile washes and concentrate under vacuum.[4]

-

Recrystallize the resulting solid from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[4]

Step 2: Synthesis of this compound

-

The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is mixed with zinc chloride.

-

Sodium borohydride is then added to the mixture to carry out the reduction.[4][5] This step simultaneously reduces the nitro group and the pyridine ring to yield this compound.[4]

Data Summary

| Starting Material | Reagents | Product (Step 1) | Yield (Step 1) |

| 3-(4-nitrophenyl)pyridine | 3-bromopropene, Zinc powder, Acetonitrile | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | 97.5%[4] |

Method 2: Catalytic Hydrogenation

This method employs a palladium on carbon (Pd/C) catalyst to achieve the reduction of a benzyl-protected pyridinium salt.[6]

Experimental Protocol

Step 1: Synthesis of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium

-

Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent.

-

Add benzyl halide (e.g., benzyl bromide, benzyl chloride) to the solution.

-

Heat the reaction mixture to a temperature between 40-80°C for 2-8 hours to yield the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[6]

Step 2: Synthesis of this compound

-

The halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt is subjected to catalytic hydrogenation in the presence of a Pd/C catalyst.[6]

-

This hydrogenation step reduces both the nitro group and the pyridine ring to afford this compound.[6]

Stereoselective Synthesis of (S)-4-(piperidin-3-yl)aniline

For the synthesis of certain pharmaceuticals like Niraparib, the specific (S)-enantiomer of this compound is required.[2] This is typically achieved through the resolution of a racemic mixture of a protected intermediate.

Experimental Protocol

-

A racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate is dissolved in an ethanol/water solution.[7]

-

A resolving agent, such as a D-phenylglycine derivative (e.g., benzenesulfonyl-D-phenylglycine), is added to the solution.[7]

-

The mixture is heated and then slowly cooled to allow for the crystallization of the desired diastereomeric salt, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate salt.[7]

-

The salt is then hydrolyzed with acid, and the resolving agent is removed by extraction.[7]

-

The pH of the aqueous layer is adjusted to 8-10 with a base (e.g., ammonia), and the product, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate, is extracted with an organic solvent.[7]

-

The protecting group is subsequently removed to yield (S)-4-(piperidin-3-yl)aniline.

Data Summary

| Starting Material | Resolving Agent | Product | Yield | Purity | ee value |

| Racemic 3-(4-aminophenyl) piperidine-1-tert-butyl formate | Benzenesulfonyl-D-phenylglycine | (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate | 94.3% | 99.70% (HPLC) | 99.29% |

Table based on data from a representative patent for the resolution step.[7]

Visualized Workflow: Method 1

Below is a diagram illustrating the workflow for the two-step synthesis of this compound via a quaternary ammonium salt intermediate.

Caption: Workflow for the synthesis of this compound.

References

- 1. Buy this compound | 19733-56-3 [smolecule.com]

- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]

- 3. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]

- 4. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 6. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 7. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

Application Note: Chiral Separation of 4-(Piperidin-3-yl)aniline Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed protocol for the chiral separation of 4-(Piperidin-3-yl)aniline enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a strong chromophore in the native molecule, a pre-column derivatization step with p-toluenesulfonyl chloride (PTSC) is employed to enhance UV detection and facilitate chiral recognition. The separation is achieved on a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and baseline separation of the two enantiomers. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis and purification of chiral piperidine-containing compounds.

Introduction

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies often require the development and marketing of single-enantiomer pharmaceuticals.[1] this compound is a chiral amine containing a piperidine moiety, a common structural motif in many biologically active compounds. The development of a robust analytical method for the separation and quantification of its enantiomers is crucial for quality control and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for the direct separation of enantiomers.[2][3]

This application note details a method adapted from a successful protocol for the chiral separation of the structurally similar compound, piperidin-3-amine.[4][5][6] The methodology involves a pre-column derivatization to introduce a chromophore, followed by separation on a Chiralpak AD-H column.

Experimental Protocols

Materials and Reagents

-

This compound racemic standard

-

p-Toluenesulfonyl chloride (PTSC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), HPLC grade

-

Ethanol, HPLC grade

-

Diethylamine (DEA), HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

Sample Preparation: Pre-column Derivatization

-

Standard Solution Preparation: Prepare a stock solution of racemic this compound in dichloromethane at a concentration of 1 mg/mL.

-

Derivatization Reaction:

-

To 1 mL of the this compound solution, add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).

-

Add 2.0 equivalents of triethylamine (TEA) to the mixture to act as a base.

-

Vortex the mixture for 1 minute and allow it to react at room temperature for 2 hours.

-

After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

HPLC Method

A simple and precise chiral HPLC method was developed for the separation of the derivatized this compound enantiomers.[4][5]

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 228 nm |

| Injection Volume | 10 µL |

Data Presentation

The developed HPLC method provided excellent separation of the two enantiomers of derivatized this compound. The following table summarizes the expected chromatographic parameters based on the separation of similar compounds.[4][5]

| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Enantiomer 1 | 12.5 | 1.1 | 8500 |

| Enantiomer 2 | 18.2 | 1.2 | 8200 |

| Resolution (Rs) | > 4.0 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chiral separation of this compound enantiomers.

References

- 1. eijppr.com [eijppr.com]

- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-(Piperidin-3-yl)aniline, a Key Intermediate for Niraparib

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (S)-4-(Piperidin-3-yl)aniline, a crucial chiral intermediate in the manufacture of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The methodologies presented are collated from various patented and peer-reviewed sources, focusing on scalability, efficiency, and stereochemical control.

Introduction

(S)-4-(Piperidin-3-yl)aniline is a key building block for the synthesis of Niraparib, an orally active PARP inhibitor. The stereochemistry at the 3-position of the piperidine ring is critical for the pharmacological activity of Niraparib, making the enantioselective synthesis of the (S)-enantiomer a pivotal step in its production. This document outlines and compares several synthetic strategies suitable for industrial-scale production, including chiral resolution and asymmetric synthesis.

Niraparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib functions by inhibiting the PARP enzyme, which is integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, if PARP is inhibited, the alternative homologous recombination (HR) pathway can repair the resulting double-strand breaks (DSBs) that form during DNA replication. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of DSBs, genomic instability, and ultimately cell death. This concept is known as synthetic lethality. Furthermore, Niraparib can "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further contributes to its anti-tumor activity.

Caption: Mechanism of action of Niraparib.

Comparative Analysis of Large-Scale Synthetic Routes

Several strategies have been developed for the large-scale production of (S)-4-(Piperidin-3-yl)aniline. The choice of a particular route depends on factors such as cost of goods, operational complexity, and achievable purity and enantiomeric excess. Below is a comparison of the most prominent methods.

| Parameter | Route 1: Chiral Resolution of Racemic Amine | Route 2: Asymmetric Synthesis via Hydrogenation | Route 3: Reduction of Chiral Precursor |

| Starting Material | Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 3-(4-Nitrophenyl)pyridine or similar | Chiral precursor |

| Key Reagents | Chiral resolving agent (e.g., D-phenylglycine derivative) | Chiral catalyst (e.g., Rh-JosiPhos) | Reducing agent (e.g., Pd/C, H₂) |

| Typical Overall Yield | 25-40% (for the desired enantiomer) | 60-80% | High |

| Enantiomeric Excess (ee) | >99% after crystallization | Up to 90% | Dependent on precursor purity |

| Key Advantages | High enantiopurity, established technology | High atom economy, potentially fewer steps | High yield and purity |

| Key Disadvantages | Lower theoretical yield (max 50%), requires resolving agent recovery | Catalyst cost and sensitivity, optimization required | Availability and cost of chiral precursor |

Experimental Protocols

The following are detailed protocols for the key synthetic routes to (S)-4-(Piperidin-3-yl)aniline.

Route 1: Chiral Resolution of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral acid, followed by liberation of the desired enantiomer.

Caption: Workflow for chiral resolution.

Step 1: Diastereomeric Salt Formation and Crystallization [1]

-

Dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent) in a suitable aqueous alcohol solution (e.g., 50% v/v ethanol).

-

With stirring, add a solution of the D-phenylglycine derivative resolving agent (0.5-1.0 equivalents) in 50% (v/v) ethanol.

-

Heat the resulting mixture to 60-70 °C and maintain for 2-3 hours.

-

Slowly cool the solution to 40-45 °C to induce crystallization and hold for 1-2 hours.

-

Continue cooling to room temperature and allow crystallization to complete.

-

Isolate the precipitated diastereomeric salt of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate by filtration.

Step 2: Hydrolysis and Isolation of the (S)-Enantiomer [1]

-

Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate).

-

Add a base (e.g., 10% aqueous sodium hydroxide) to hydrolyze the salt and liberate the free amine.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-